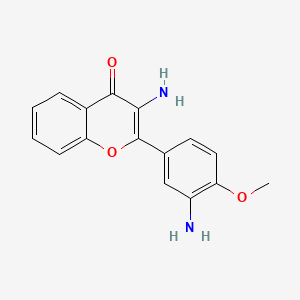![molecular formula C9H4Cl2N4 B1615008 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile CAS No. 3720-50-1](/img/structure/B1615008.png)
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile
Vue d'ensemble
Description
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile is an organic compound with the molecular formula C9H4Cl2N4 and a molecular weight of 239.06 g/mol . This compound is characterized by the presence of a hydrazinylidene group attached to a propanedinitrile moiety, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 2,3-dichlorophenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential hazards.
Analyse Des Réactions Chimiques
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazinylidene group can participate in condensation reactions with carbonyl compounds, forming hydrazones or related derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: Researchers study this compound to understand its potential biological activities, such as its interactions with enzymes or receptors.
Medicine: Although not used directly as a drug, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile is not well-defined, as it is primarily used for research purposes. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile include other hydrazinylidene derivatives and phenyl-substituted hydrazines. Some examples are:
2-[(2,4-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar structure but with chlorine atoms at the 2 and 4 positions.
2-[(2,3-Difluorophenyl)hydrazinylidene]propanedinitrile: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.
2-[(2,3-Dichlorophenyl)hydrazinylidene]butanedinitrile: Similar structure with an additional carbon in the dinitrile moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydrazinylidene and dinitrile functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(9(7)11)15-14-6(4-12)5-13/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURGYPZSAQJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306426 | |
| Record name | (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-50-1 | |
| Record name | NSC176295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


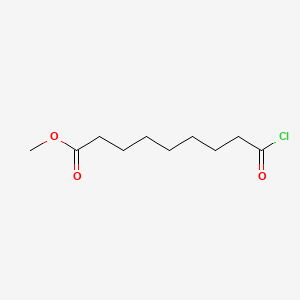
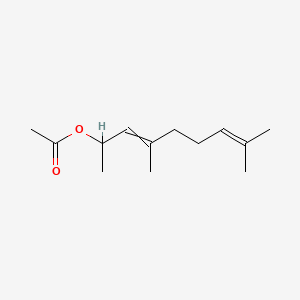
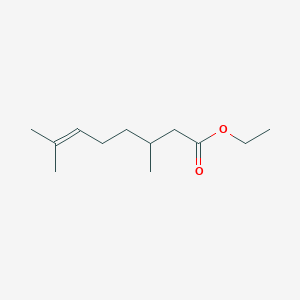


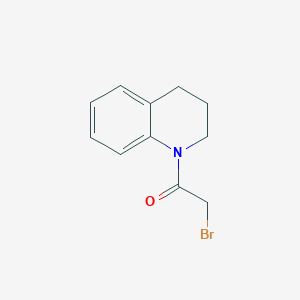
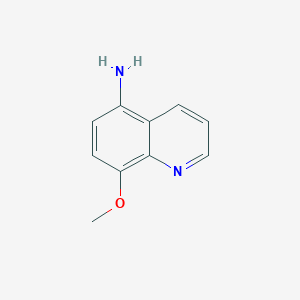
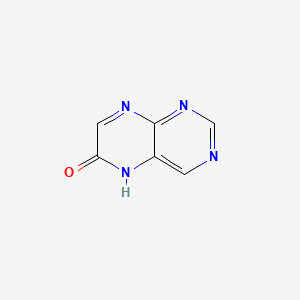
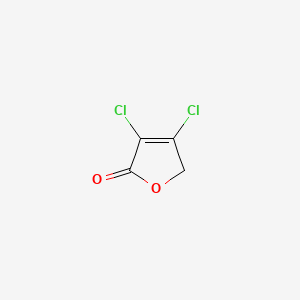
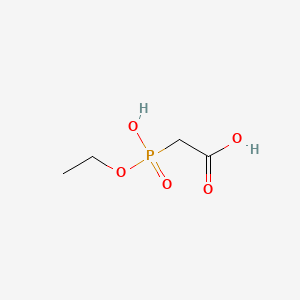

![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)
